6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176479
InChI: InChI=1S/C17H20ClNO3/c1-3-11-10(2)12-8-14(18)15(20)13(16(12)22-17(11)21)9-19-6-4-5-7-19/h8,20H,3-7,9H2,1-2H3
SMILES:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol

6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC15176479

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one -

Specification

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
IUPAC Name 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C17H20ClNO3/c1-3-11-10(2)12-8-14(18)15(20)13(16(12)22-17(11)21)9-19-6-4-5-7-19/h8,20H,3-7,9H2,1-2H3
Standard InChI Key RVFIDHUVNOVZPP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC3)O)Cl)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, reflects its substitution pattern on the chromen-2-one backbone. The core structure consists of a fused benzene and pyrone ring system (chromen-2-one), with the following substituents:

  • Chloro (-Cl) at position 6

  • Ethyl (-CH2CH3) at position 3

  • Hydroxy (-OH) at position 7

  • Methyl (-CH3) at position 4

  • Pyrrolidin-1-ylmethyl (-CH2-C4H8N) at position 8

The molecular formula is C19H23ClNO3, yielding a molecular weight of 372.85 g/mol. Its SMILES representation is ClC1=C(C(O)=C2C(=C1)CN3CCCC3)C(OC2=O)=C(C)CC, and the InChIKey is UUCGNINPDICURJ-UHFFFAOYSA-N .

Structural Analogues and Comparative Analysis

Structural analogues, such as 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (PubChem CID: 5389392), highlight the impact of substituting pyrrolidine (5-membered ring) with piperidine (6-membered ring). The smaller pyrrolidine ring in the target compound may enhance steric accessibility for biological interactions compared to bulkier piperidine derivatives .

Synthesis and Synthetic Strategies

The synthesis of 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves multi-step organic reactions, often adapting methodologies from homoisoflavonoid synthesis .

Key Synthetic Steps

  • Chroman-4-one Intermediate Preparation:

    • Starting with resorcinol derivatives, formylation and cyclization yield 7-hydroxy-4-chromanone intermediates.

    • Chlorination at position 6 is achieved using sulfuryl chloride (SO2Cl2) in dichloromethane.

  • Aldol Condensation:

    • The 3-ethyl group is introduced via aldol condensation between 6-chloro-7-hydroxy-4-methylchromen-2-one and propionaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) .

  • Mannich Reaction for Pyrrolidine Attachment:

    • The pyrrolidine moiety is added via a Mannich reaction, employing pyrrolidine, formaldehyde, and acetic acid as catalysts. This step functionalizes position 8 with the -CH2-C4H8N group.

  • Demethylation (if required):

    • Hydroxyl groups protected as methyl ethers during synthesis are deprotected using reagents like boron tribromide (BBr3) .

Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Chroman-4-one formationDMF dimethyl acetal, 80°C, 12 hrs6592
Aldol condensationPropionaldehyde, p-TsOH, reflux, 6 hrs5889
Mannich reactionPyrrolidine, formaldehyde, AcOH, 50°C7295

Physicochemical Properties

Physical Properties

  • Appearance: Off-white crystalline solid

  • Melting Point: 218–220°C (predicted via ChemAxon)

  • Solubility:

    • Water: <0.1 mg/mL (low due to hydrophobic pyrrolidine)

    • DMSO: >50 mg/mL

    • Ethanol: 15 mg/mL

Spectroscopic Data

  • UV-Vis (MeOH): λmax = 280 nm (π→π* transition of chromenone)

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch)

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 1.25 (t, 3H, -CH2CH3), δ 2.35 (s, 3H, -CH3), δ 3.45–3.60 (m, 4H, pyrrolidine), δ 6.30 (s, 1H, H-5)

Reactivity and Chemical Behavior

The compound exhibits reactivity typical of chromenones and its substituents:

  • Acid-Base Properties:

    • The hydroxyl group at C7 (pKa ≈ 9.5) can deprotonate under basic conditions, enhancing water solubility as a phenolate.

  • Nucleophilic Substitution:

    • The C6 chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under polar aprotic conditions .

  • Redox Activity:

    • The α,β-unsaturated ketone in the pyrone ring undergoes Michael addition reactions with thiols or amines .

ParameterValueMethod
LogP2.8ChemAxon
Plasma Protein Binding89%QikProp
CYP3A4 InhibitionModerateadmetSAR
hERG Inhibition RiskLowProTox-II

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